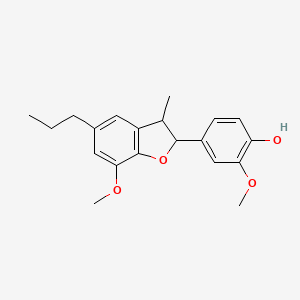

Dehydrodihydrodiisoeugenol

Description

Contextualization within Natural Products Chemistry and Neolignan Research

Dehydrodihydrodiisoeugenol is a naturally occurring phenolic compound classified as a neolignan. Natural products, chemical compounds produced by living organisms, have long been a cornerstone of drug discovery and have provided a wealth of structurally diverse molecules with a wide array of biological activities. nih.govresearchgate.net Within the vast field of natural products chemistry, neolignans represent a significant subclass of polyphenols.

Neolignans are dimers of phenylpropane units, which are derived from the phenylpropanoid pathway via the shikimic acid pathway. pjoes.com Unlike lignans (B1203133), which are characterized by a β-β' linkage between the two phenylpropane units, neolignans possess other types of linkages, such as 8-O-4', 8-5', and 8-8'. nih.govcore.ac.uk This structural diversity leads to a wide range of chemical properties and biological functions. The biosynthesis of neolignans is a complex process involving the oxidative coupling of monolignols, a reaction often catalyzed by peroxidase and laccase enzymes. nih.govcore.ac.uk The stereochemistry of the resulting neolignan is crucial for its biological activity. nih.gov

This compound has been identified as a constituent of various plant species, including nutmeg (Myristica fragrans) and holy basil (Ocimum gratissimum). nih.govcore.ac.ukjcocs.com Its presence in these traditionally used medicinal plants has spurred scientific interest in its chemical and biological properties.

Significance of this compound as a Research Target

The significance of this compound as a research target stems from its potential biological activities. As a member of the neolignan class, which is known for a broad spectrum of pharmacological effects, this compound has been investigated for its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties.

The exploration of such compounds is driven by the continuous search for new therapeutic agents from natural sources. The unique chemical scaffold of this compound makes it an interesting candidate for further chemical modification and structure-activity relationship studies, with the aim of developing more potent and selective therapeutic leads. The study of its biological mechanisms of action can also provide valuable insights into various physiological and pathological processes.

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methoxy-4-(7-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-2-yl)phenol | nih.gov |

| Molecular Formula | C20H24O4 | nih.gov |

| Molecular Weight | 328.4 g/mol | nih.gov |

| Synonyms | Dihydrodehydrodiisoeugenol, DDE compound | nih.gov |

Detailed Research Findings on Biological Activities

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. Studies on extracts containing this compound have demonstrated inhibitory effects on inflammatory mediators. For instance, an n-hexane extract of Ocimum gratissimum, which contains this compound, exhibited significant topical anti-inflammatory effects in a xylene-induced ear edema model in mice. ijpsr.com At a dose of 50 µ g/ear , the extract showed an 80% inhibition of edema. ijpsr.com While specific IC50 values for the pure compound are not widely reported in the reviewed literature, the activity of extracts containing it suggests its potential contribution to the observed anti-inflammatory effects.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various in vitro assays. The essential oil of Ocimum gratissimum, containing eugenol (B1671780) as a major component from which this compound can be derived, showed potent antioxidant activity. The IC50 values for the essential oil in DPPH and ABTS radical scavenging assays were 23.66±0.55 µg/mL and 23.91±0.49 µg/mL, respectively. nih.gov Similarly, the essential oil from the mace of Myristica fragrans demonstrated free radical scavenging activity with an IC50 value of 21.95 μg/mL in a DPPH assay. pjoes.com These findings suggest that this compound may contribute to the antioxidant capacity of these plant extracts. The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical.

Antimicrobial Activity

This compound has been identified as a potential antimicrobial agent. In a study analyzing the n-hexane extract of Ocimum gratissimum leaves, this compound was one of the identified compounds with antibacterial properties. nih.gov The extract was effective against various bacterial strains. Another study on the essential oil of mace from Myristica fragrans reported antimicrobial activity against several pathogenic fungi and bacteria, with Aspergillus niger and Streptococcus mutans being the most sensitive, showing MIC values of 1.01 and 1.72 mg/mL, respectively. pjoes.com While these studies highlight the antimicrobial potential of extracts containing this compound, further research is needed to determine the specific MIC values of the pure compound against a broader range of microorganisms.

Cytotoxic Activity

The cytotoxic potential of this compound against cancer cell lines has been an area of investigation. While direct IC50 values for this compound are not extensively available in the reviewed literature, studies on related compounds and extracts provide some insights. For instance, DHMEQ, a derivative of a compound structurally related to this compound, exhibited cytotoxic effects on ovarian cancer cell lines SKOV3 and A2780, with IC50 values being time-dependent. nih.gov Furthermore, neolignan glycosides isolated from Nothopanax davidii showed no significant cytotoxic activity against HepG2, HCT116, HeLa, and A549 human tumor cells at a concentration of 100 μM. nih.gov This suggests that the cytotoxic effects can be highly specific to the compound's structure and the cancer cell line being tested.

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H24O4 |

|---|---|

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

2-methoxy-4-(7-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-2-yl)phenol |

InChI |

InChI=1S/C20H24O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h7-12,19,21H,5-6H2,1-4H3 |

Clé InChI |

KXTZWNLTEJAHKW-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |

Synonymes |

2-methoxy-4-(7-methoxy-3-methyl-5-propyl-2,3-dihydro-benzofuran-2-yl)-phenol DDE compound dihydrodehydrodiisoeugenol |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of Dehydrodihydrodiisoeugenol

Plant Sources and Ethnobotanical Context in Research

Dehydrodihydrodiisoeugenol has been identified in several plant species, often those with a history of use in traditional medicine. Research into these plants provides a valuable link between their traditional applications and their chemical constituents.

The compound is found in species of the Ocimum genus, notably sweet basil (Ocimum basilicum) and African basil (Ocimum gratissimum). sumathipublications.comresearchgate.netbpasjournals.comresearchgate.net These aromatic herbs are widely used in traditional medicine across Asia and Africa to manage a range of ailments, including inflammatory conditions, fever, coughs, and gastrointestinal disorders. sumathipublications.comresearchgate.netbpasjournals.com The presence of this compound in these plants is of interest to researchers investigating the scientific basis for their ethnomedicinal use, particularly concerning their anti-inflammatory properties. researchgate.net

Another notable source of this compound is nutmeg (Myristica fragrans). ccsenet.orgnih.govrsc.orgnih.govepo.org Both the seed (nutmeg) and its fleshy covering (mace) have been found to contain this compound. rsc.org In traditional medicine, nutmeg has been used to treat indigestion, stomach ulcers, and liver disorders. nih.govnih.gov The isolation of this compound from this well-known spice highlights the potential for common foodstuffs to be sources of bioactive compounds. nih.gov

Furthermore, this compound has been isolated from Machilus thunbergii, also known as the Japanese bay tree. nih.govnih.govthegoodscentscompany.comwikipedia.org This plant has a history of use in traditional medicine for treating various ailments, including pain, inflammation, and allergies. nih.govnih.gov The identification of this compound in this species adds to the understanding of its chemical composition and potential pharmacological activities.

The following table summarizes the key plant sources of this compound and their traditional medicinal uses.

| Plant Species | Common Name | Family | Part(s) Containing Compound | Traditional Ethnobotanical Uses |

| Ocimum basilicum | Sweet Basil | Lamiaceae | Leaves | Treatment of inflammatory conditions, cough, fever, and digestive issues. sumathipublications.comresearchgate.netbpasjournals.com |

| Ocimum gratissimum | African Basil | Lamiaceae | Leaves | Management of inflammatory disorders, headaches, fever, and gastrointestinal problems. sumathipublications.comresearchgate.netbpasjournals.com |

| Myristica fragrans | Nutmeg | Myristicaceae | Seed (Nutmeg), Aril (Mace) | Used for indigestion, stomach ulcers, liver disorders, and as a flavoring agent. nih.govrsc.orgnih.gov |

| Machilus thunbergii | Japanese Bay Tree | Lauraceae | Bark, Leaves | Employed for treating pain, inflammation, allergies, and abdominal distension. nih.govnih.gov |

Advanced Chromatographic and Extraction Methodologies for this compound Isolation

The isolation of pure this compound from its natural sources is a multi-step process involving initial extraction from the plant biomass followed by chromatographic separation and purification.

Solvent Extraction Techniques for Natural Biomass

The initial step in isolating this compound involves extracting the compound from the plant matrix using a suitable solvent. researchgate.net The choice of solvent and extraction technique is crucial and depends on the polarity of the target compound and the nature of the plant material. mdpi.comchromatographyonline.com For lignans (B1203133) like this compound, a range of solvents with varying polarities are employed.

Commonly used solvents for the extraction of lignans include methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), and n-hexane. mdpi.comfrontiersin.org Methanol, in particular, has been noted as an efficient solvent for extracting active components from the seeds of Myristica fragrans. nih.gov The extraction process can be carried out using several techniques:

Maceration: This simple technique involves soaking the dried and powdered plant material in a solvent for a prolonged period with occasional agitation. mdpi.com For instance, the leaves, branches, and inflorescences of Piper tectoniifolium have been extracted by static maceration with n-hexane and methanol. mdpi.com

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent, which is a common method for lignan (B3055560) extraction. mdpi.comfrontiersin.org

Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and improving extraction efficiency. frontiersin.org It has been applied to the extraction of lignans from various plant sources. frontiersin.org

Reflux Extraction: In this method, the plant material is boiled with the solvent, and the vapor is condensed and returned to the extraction vessel. The leaves of Machilus thunbergii have been subjected to reflux extraction using methanol. nih.gov

Often, a sequential extraction approach is used, starting with a non-polar solvent like n-hexane to remove fats and other non-polar compounds, followed by extraction with a more polar solvent such as ethanol or acetone (B3395972) to isolate the lignans. researchgate.net The resulting crude extract is then concentrated to yield a mixture of compounds that requires further purification.

The following table outlines various solvent extraction methods used for isolating lignans from plant materials.

| Extraction Technique | Description | Common Solvents |

| Maceration | Soaking plant material in a solvent for an extended period. mdpi.com | n-hexane, Methanol, Ethanol. mdpi.commdpi.com |

| Soxhlet Extraction | Continuous extraction with a heated solvent in a specialized apparatus. mdpi.comfrontiersin.org | Ethanol, Methanol, and their aqueous mixtures. mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent penetration and extraction. frontiersin.org | Methanol, Ethanol, Ethyl acetate. frontiersin.org |

| Reflux Extraction | Boiling the plant material with a solvent and continuous condensation of the solvent vapor. nih.gov | Methanol. nih.gov |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing this compound is subjected to various chromatographic techniques to separate it from other co-extracted compounds. Chromatography is a powerful method for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

Column Chromatography: This is a widely used preparative technique for the initial fractionation of crude extracts. researchgate.net The extract is loaded onto a column packed with a stationary phase, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the compounds at different rates. For the purification of lignans, including this compound, common stationary phases include:

Silica (B1680970) Gel: This is a polar stationary phase used extensively for separating compounds based on their polarity. mdpi.com The ethyl acetate soluble fraction of Machilus thunbergii leaves was subjected to column chromatography on silica gel to isolate its constituent compounds. nih.gov

Sephadex LH-20: This is a size-exclusion chromatography medium that separates molecules based on their size. It is also used in the purification of lignans. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for both analytical and preparative purposes. ccsenet.orgchromatographyonline.com It utilizes high pressure to force the solvent through a column packed with fine particles, resulting in high-resolution separations. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of methanol and water), is commonly employed for the analysis and purification of lignans. ccsenet.orgfrontiersin.org For example, a reversed-phase HPLC method was developed for the determination of safrole in the ethanol extract of nutmeg, which also contains this compound. ccsenet.org

The fractions collected from the chromatographic separations are typically monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. mdpi.com Fractions containing pure this compound are then combined and the solvent is evaporated to yield the purified compound.

The table below details the chromatographic methods used in the separation and purification of this compound and related lignans.

| Chromatographic Technique | Stationary Phase | Mobile Phase Example(s) | Principle of Separation |

| Column Chromatography | Silica Gel | Gradient of Chloroform-Methanol or Dichloromethane-Ethyl Acetate. nih.gov | Adsorption/Polarity. mdpi.com |

| Column Chromatography | Sephadex LH-20 | Methanol. nih.gov | Size Exclusion and Adsorption. researchgate.net |

| Reversed-Phase HPLC | C18 | Mixture of Methanol and Water. ccsenet.org | Partitioning based on Polarity. frontiersin.org |

Synthetic Chemistry and Chemical Modification of Dehydrodihydrodiisoeugenol

Classical Chemical Synthesis Approaches for Dehydrodihydrodiisoeugenol

The classical synthesis of this compound predominantly relies on the oxidative dimerization of its precursor, isoeugenol (B1672232). This approach mimics the biosynthetic pathway and has been refined over the years using various catalytic systems.

Metal-Catalyzed Oxidative Dimerization of Isoeugenol

The synthesis of this compound (DHIE) from isoeugenol can be achieved through oxidative dimerization using metal catalysts. mdpi.comresearchgate.net This process involves the generation of phenoxy radicals from isoeugenol, which then couple to form the dimeric structure. researchgate.netresearchgate.net

One of the earliest reported methods involved the use of ferric chloride (FeCl₃) as a catalyst in an ethanol-water solvent system, which yielded approximately 30% of DHIE. researchgate.netnih.gov The reaction mechanism for this oxidative dimerization is initiated by the oxidation of isoeugenol to a phenoxy radical, which is then followed by carbon-carbon and carbon-oxygen bond formation to yield the this compound structure. researchgate.netresearchgate.net

Another approach utilizes silver (I) oxide (Ag₂O) as the catalyst in a solvent mixture of toluene (B28343) and acetone (B3395972) at room temperature, resulting in a 40% yield of DHIE. researchgate.netnih.gov These methods highlight the utility of metal catalysts in facilitating the key bond-forming reactions necessary for the synthesis of this compound.

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Ferric Chloride (FeCl₃) | Ethanol-Water | Not Specified | 30 | researchgate.netnih.gov |

| Silver (I) Oxide (Ag₂O) | Toluene/Acetone | Not Specified | 40 | researchgate.netnih.gov |

| Cerium Ammonium (B1175870) Nitrate (B79036) (CAN) | Tetrahydrofuran (B95107) | 0.5 h | 81 | nih.gov |

Diastereoselective Synthesis Methodologies

The development of diastereoselective methods for the synthesis of this compound is crucial for controlling the stereochemistry of the final product. A notable advancement in this area is the use of cerium ammonium nitrate (CAN) as a catalyst. nih.gov When 1.5 mol of CAN is used in tetrahydrofuran with a short reaction time of 0.5 hours, a remarkable yield of 81% of this compound can be achieved. nih.gov This method demonstrates a significant improvement in both yield and potential for diastereoselectivity in the oxidative dimerization of isoeugenol. nih.gov The kinetically controlled formation of trans β-5 dimers has been observed in the oxidative coupling of related monolignols using catalytic systems like horseradish peroxidase (HRP)-H₂O₂ and tetraphenylporphyrinato-manganese(III) acetate (B1210297) or chloride-iodosylbenzene or H₂O₂. researchgate.net

Biocatalytic and Biotechnological Synthesis of this compound

Biocatalytic and biotechnological methods offer environmentally friendly alternatives to classical chemical synthesis. These approaches utilize enzymes or whole-cell systems to catalyze the formation of this compound, often with high specificity and under mild reaction conditions. mdpi.com

Enzyme-Mediated Synthesis (e.g., Peroxidases, Laccases)

Enzymes, particularly peroxidases and laccases, are effective catalysts for the synthesis of this compound from isoeugenol. mdpi.comnih.gov These enzymes facilitate the oxidative coupling of isoeugenol by generating phenoxy radicals through a one-electron abstraction. mdpi.com

Horseradish Peroxidase (HRP): The use of HRP in the presence of hydrogen peroxide (H₂O₂) was one of the first demonstrations of enzyme-mediated synthesis of DHIE from isoeugenol. nih.gov This method is considered a good option for obtaining racemic (±)-DHIE. mdpi.com

Peroxidase from Cocos nucifera (Coconut Water): Coconut water, which contains peroxidases, can be used to transform isoeugenol into this compound with a yield of 55-60%. mdpi.com Interestingly, this method has been reported to produce exclusively the (–)-DHIE enantiomer, suggesting the presence of an auxiliary protein that directs the stereoselectivity. mdpi.com

Laccase: Laccase isolated from the tree Rhus vernicifera has been shown to catalyze the oxidation of isoeugenol, yielding this compound as the main product with a 41% yield, alongside other dimeric and tetrameric compounds. nih.gov

Plant Cell Culture and Microbial Fermentation Approaches

Plant cell cultures provide a renewable and controlled environment for the production of secondary metabolites, including this compound. researchgate.netnih.govdeepdyve.com Several plant cell cultures have been screened for their ability to catalyze the oxidative dimerization of isoeugenol. researchgate.net Among the tested cultures, the calli of Medicago sativa (alfalfa) and cell suspensions of Coriandrum sativum (coriander) were found to produce the highest yields of dehydrodieugenol (B1670544), a closely related compound. researchgate.net This demonstrates the potential of using plant cell bio-factories for the synthesis of these neolignans. nih.gov The use of elicitors in plant cell cultures can further enhance the production of desired secondary metabolites. nih.gov

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design and synthesis of derivatives and analogues of this compound offer a strategy to explore and potentially enhance its biological activities. researchgate.netnih.govrsc.org One example of this approach is the synthesis of new dehydrodieugenol derivatives through ruthenium-catalyzed olefin cross-metathesis. researchgate.net In this study, biseugenol (a symmetrical dimer of eugenol) was reacted with various electron-deficient olefins to create a series of novel derivatives with good yields and high conversion rates. researchgate.net This highlights how the core structure of these lignoids can be chemically modified to generate a library of new compounds for biological evaluation. researchgate.netnih.gov The synthesis of derivatives is a common strategy in medicinal chemistry to develop compounds with improved properties. nih.govresearchgate.netnih.gov

Semi-Synthetic Modification Strategies

The structure of this compound offers specific sites for chemical modification, primarily the phenolic hydroxyl group and the propenyl side chain. Researchers have capitalized on these reactive moieties to create a variety of semi-synthetic derivatives. These modifications are typically aimed at altering the compound's polarity, steric bulk, and electronic properties to improve its pharmacokinetic profile and biological efficacy.

A review of the synthesis and biological activities of dehydrodiisoeugenol (B190919) (DHIE) highlights that structural modifications are a strategy to enhance its biological potential and physicochemical properties. The primary sites for these modifications are the propenyl chain and the phenolic hydroxyl group nih.gov.

Table 1: Examples of Semi-Synthetic Modifications of this compound

| Modification Site | Reagent/Reaction Type | Resulting Functional Group | Potential Impact |

| Phenolic Hydroxyl | Alkylation (e.g., with alkyl halides) | Ether | Increased lipophilicity, altered hydrogen bonding capability |

| Phenolic Hydroxyl | Acylation (e.g., with acid chlorides/anhydrides) | Ester | Prodrug potential, modified solubility |

| Propenyl Chain | Oxidation | Carbonyl, Carboxylic Acid | Increased polarity, altered metabolic stability |

| Propenyl Chain | Reduction | Propyl Chain | Removal of unsaturation, increased flexibility |

| Propenyl Chain | Epoxidation | Epoxide | Introduction of a reactive electrophilic site |

This table is illustrative of common strategies and is based on general principles of medicinal chemistry applied to phenolic compounds and molecules with propenyl groups.

Structural Analogue Generation for Research Applications

The generation of structural analogues of this compound is crucial for conducting structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for its biological effects. This knowledge guides the design of more potent and selective compounds.

A study on dehydrodieugenol B, a closely related neolignan, provides a clear example of this approach. Researchers synthesized a series of 39 analogues to investigate their activity against visceral leishmaniasis and to delineate the pharmacophore nih.gov. The synthetic strategies involved:

Substitution on the A-ring's phenolic group: This explores the role of the hydroxyl functionality and the impact of its modification.

Saturation, substitution, or removal of the allyl side chains: These modifications probe the importance of the double bond and the steric and electronic effects of different substituents.

The findings from such SAR studies are invaluable. For instance, in the study of dehydrodieugenol B analogues, it was discovered that the presence of a polar functional group, such as a morpholine (B109124), pyrrolidine, or piperidine (B6355638), was generally required for significant antileishmanial activity nih.gov. This suggests that these groups may be important for solubility or interaction with the biological target.

Table 2: Investigated Structural Modifications in Dehydrodieugenol B Analogues for SAR Studies nih.gov

| Modification Approach | Specific Change | Purpose of Modification |

| Substitution on Phenol (B47542) Group (A-ring) | Introduction of various substituents | To assess the role of the phenol in biological activity. |

| Modification of Allyl Side Chains | Saturation, substitution, or complete removal | To understand the importance of the side chains for efficacy. |

| Removal of Methoxy (B1213986) Groups | De-methoxylation at different positions | To evaluate the contribution of methoxy groups to the pharmacophore. |

These systematic modifications allow for the construction of a detailed SAR map, guiding future drug design efforts based on the this compound scaffold.

Biosynthetic Pathways and Metabolic Engineering of Dehydrodihydrodiisoeugenol

Elucidation of Dehydrodihydrodiisoeugenol Biosynthesis Pathways

The formation of this compound in plants is not an isolated event but the culmination of a complex and highly regulated metabolic route that begins with simple carbohydrates.

The biosynthesis of this compound is intrinsically linked to the shikimic acid pathway, a central metabolic route in plants, bacteria, and fungi for the production of aromatic amino acids. researchgate.netgacbe.ac.inmlrip.ac.in This pathway serves as the foundational link between primary and secondary metabolism. gacbe.ac.in

The process begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which enter the seven-step shikimate pathway to produce chorismic acid, a critical branch-point intermediate. gacbe.ac.in Chorismate is then converted to L-phenylalanine. This aromatic amino acid is the primary building block for a vast array of phenolic compounds, including neolignans. rsc.org

L-phenylalanine is deaminated by the enzyme phenylalanine ammonia-lyase to form cinnamic acid, which subsequently undergoes a series of hydroxylations and reductions to yield various phenylpropanoid units (C6-C3 units). mlrip.ac.inrsc.org Neolignans, by definition, are dimers of these phenylpropanoid units. researchgate.netrsc.org Specifically, this compound is formed through the oxidative dimerization of two isoeugenol (B1672232) molecules, which are derived from this phenylpropanoid pathway.

The progression from simple sugars to the final this compound structure is mediated by a series of specific enzymatic reactions. While the upstream enzymes of the shikimate and phenylpropanoid pathways are well-characterized, the specific enzymes catalyzing the final dimerization step to form this compound are part of broader enzyme families known for oxidative coupling.

The key transformation is the oxidative coupling of two isoeugenol units. This type of reaction is typically catalyzed by oxidoreductase enzymes such as peroxidases and laccases. ijariie.com These enzymes generate radical intermediates from the phenolic precursors, which then couple in a regio- and stereoselective manner to form the final dimeric structure. In the biosynthesis of related lignans (B1203133), dirigent proteins (DIRs) are known to play a crucial role in guiding the stereochemistry of the coupling reaction, and similar mechanisms may be involved in neolignan formation. rsc.org

Below is a table outlining the key enzymes involved in the biosynthetic pathway leading to this compound.

| Pathway Stage | Enzyme Class/Name | Function | Reference |

| Shikimic Acid Pathway | 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) | Catalyzes the first committed step of the pathway. | gacbe.ac.in |

| Shikimic Acid Pathway | Shikimate Dehydrogenase | Reduces 3-dehydroshikimate to shikimate. | gacbe.ac.in |

| Shikimic Acid Pathway | Chorismate Synthase | Converts 5-enolpyruvylshikimate-3-phosphate to chorismate. | mlrip.ac.in |

| Phenylpropanoid Pathway | Phenylalanine Ammonia-Lyase (PAL) | Deaminates L-phenylalanine to form cinnamic acid. | rsc.org |

| Phenylpropanoid Pathway | Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to form p-coumaric acid. | rsc.org |

| Neolignan Formation | Peroxidases/Laccases (Proposed) | Catalyze the oxidative dimerization of isoeugenol units. | rsc.orgijariie.com |

Investigation of Metabolic Fate and Biotransformation in Biological Systems (Non-Human)

Once synthesized, this compound, like other secondary metabolites, is subject to further metabolic processes within biological systems. In non-human organisms, this involves biotransformation, where the compound is structurally modified by cellular enzymes, or degradation. The study of its metabolic fate is crucial for understanding its ecological role and persistence.

Microbial systems, in particular, are well-known for their capacity to metabolize complex organic molecules. hyphadiscovery.com It is established that microbial organisms can mimic the metabolic pathways of mammals due to evolutionarily related enzyme systems, making them powerful models for studying the biotransformation of compounds. hyphadiscovery.com For a neolignan like this compound, exposure to soil or gut microbes could lead to various modifications, such as hydroxylation, demethylation, or cleavage of ether bonds, altering its structure and properties.

The metabolic fate of dietary compounds can be significantly influenced by the gut microbiome, which can alter their absorption and subsequent activity. nih.gov While specific studies on the metabolic journey of this compound are not extensively detailed, the principles of phytochemical metabolism suggest it would be processed by enzymatic systems in organisms that consume it. In fish, for instance, the metabolic fate of amino acids is determined by their chemical nature, leading to retention, evacuation, or catabolism, a principle that applies to other ingested organic molecules. nih.gov The compound has been identified in plant extracts, such as from Ocimum gratissimum, indicating its synthesis and storage within plant tissues. iosrjournals.org

Strategies for Metabolic Engineering and Biosynthesis Optimization in Research

The production of high-value natural compounds like this compound in their native plant sources is often inefficient. Metabolic engineering offers a powerful alternative by designing and constructing microbial "cell factories" for enhanced and sustainable production. nih.govnptel.ac.in This involves the purposeful modification of cellular metabolic networks in host organisms like Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govmdpi.com

Several key strategies are employed to optimize the biosynthesis of a target molecule:

Heterologous Pathway Reconstruction: The primary step involves introducing the genes that code for the biosynthetic enzymes from the source plant into a microbial host. For this compound, this would require expressing the enzymes of the phenylpropanoid pathway and the specific oxidase (e.g., a laccase or peroxidase) that catalyzes the final dimerization of isoeugenol. nih.gov

Enhancement of Precursor Supply: The yield of the final product is often limited by the availability of its precursors. nih.gov Engineering the host's central metabolism is critical. For this compound, this involves upregulating the shikimate pathway to increase the flux towards the L-phenylalanine precursor, thereby boosting the supply of isoeugenol. nih.gov

Balancing Metabolic Flux and Reducing Competition: To maximize carbon flow towards the desired product, competing metabolic pathways can be downregulated. For example, the CRISPRi (CRISPR interference) system can be used to repress genes in pathways that divert precursors away from the target biosynthetic route, such as those involved in cell growth or the synthesis of other aromatic compounds. nih.gov

Enzyme Engineering and Optimization: The efficiency of individual enzymes can be a bottleneck. Protein engineering techniques, including rational design based on molecular docking or directed evolution, can be used to create mutant enzymes with higher catalytic activity, stability, or altered substrate specificity, ultimately increasing the conversion rate. nih.gov

Optimization of Fermentation Conditions: The production environment must be fine-tuned. This includes optimizing the composition of the culture medium, pH, temperature, and aeration to support robust microbial growth and maximize the product yield. nih.gov A study on dihydroquercetin synthesis in yeast demonstrated that media optimization led to a conversion rate of over 71%. nih.gov

Through the integration of these strategies, metabolic engineering provides a systematic and robust framework for the high-level production of complex natural products like this compound for research and potential applications.

In Vitro and Preclinical in Vivo Investigations of Dehydrodihydrodiisoeugenol S Biological Activities

Research into Antimicrobial Activities

Dehydrodihydrodiisoeugenol has demonstrated a range of antimicrobial properties, with research focusing on its effects against bacteria and protozoa. nih.govnih.gov These investigations highlight its potential as a scaffold for developing new antimicrobial agents.

While this compound is reported to possess antibacterial properties, the available scientific literature does not provide specific Minimum Inhibitory Concentration (MIC) values against key pathogenic bacteria such as Salmonella typhi and Staphylococcus aureus. nih.govijfans.org Studies have screened derivatives of this compound against both Gram-positive and Gram-negative bacteria, with some showing promising activity, but data for the parent compound remains limited. ijfans.org The primary mechanism of its antibacterial action is thought to involve the disruption of the bacterial cell membrane via its free hydroxyl group, which can also inhibit certain enzymes by binding to proteins. frontiersin.org

This compound and its derivatives have shown significant efficacy against protozoan parasites. Research has particularly focused on its activity against Trypanosoma cruzi, the agent causing Chagas disease, and Leishmania amazonensis.

A derivative of natural dehydrodieugenol (B1670544) B demonstrated potent activity against T. cruzi by causing a rapid and intense depolarization of the parasite's mitochondrial membrane potential. frontiersin.org This disruption of mitochondrial function is a key cellular target, leading to parasite death. frontiersin.org Furthermore, studies on Dehydrodieugenol (DHDE) revealed direct leishmanicidal activity against the promastigote form of Leishmania amazonensis. researchgate.net

Table 1: Antiprotozoal Activity of this compound and its Derivatives

| Compound | Target Organism | Activity Metric | Result | Cellular Target/Mechanism |

|---|---|---|---|---|

| Dehydrodieugenol (DHDE) | Leishmania amazonensis (promastigotes) | IC₅₀ | 42.20 µg/mL | Not specified |

| Phenolic acetate (B1210297) derivative of dehydrodieugenol B | Trypanosoma cruzi (amastigotes) | Activity | Eliminated 100% of intracellular amastigotes | Mitochondrial membrane potential depolarization |

Anti-inflammatory Research

Inflammation is a critical physiological response that, when unregulated, contributes to numerous chronic diseases. nih.gov this compound has been investigated for its potential to modulate inflammatory processes. nih.govnih.govresearchgate.net

Research has consistently shown that this compound can potently inhibit key inflammatory pathways. In lipopolysaccharide (LPS)-stimulated murine macrophages, the compound strongly inhibits the expression of the cyclooxygenase-2 (COX-2) gene. researchgate.netnih.gov COX-2 is a critical enzyme responsible for producing prostaglandins, which are key mediators of inflammation and pain. mdpi.com

The compound's mechanism extends to the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.netnih.gov Specifically, this compound significantly inhibits the LPS-stimulated, phosphorylation-dependent degradation of IκBα (inhibitor of NF-κB) and the subsequent transcriptional activity of NF-κB. researchgate.netnih.gov By preventing NF-κB activation, it blocks the transcription of numerous pro-inflammatory genes. nih.gov Some evidence also suggests a role in modulating the mitogen-activated protein kinase (MAPK) signaling cascade, another crucial pathway in regulating the inflammatory response. researchgate.netmdpi.com

The anti-inflammatory effects of this compound have been primarily demonstrated using in vitro models. The most common model involves the use of RAW 264.7 murine macrophage cells stimulated with LPS, a component of bacterial cell walls that induces a strong inflammatory response. researchgate.netnih.gov In this model, the efficacy of the compound is measured by its ability to suppress the production of inflammatory mediators like COX-2. researchgate.netnih.gov

Despite the promising in vitro results, there is a notable lack of published studies using preclinical in vivo models to evaluate its anti-inflammatory efficacy. nih.govnih.gov Common animal models for acute inflammation, such as the carrageenan-induced paw edema model in rats, have been widely used to test other natural compounds but have not been reported for this compound in the reviewed literature. nih.govnih.govnih.govnih.gov

Antioxidant Activity Research

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various health issues, including inflammation and neurodegenerative diseases. nih.gov this compound has been evaluated for its ability to counteract oxidative stress through various antioxidant assays. nih.gov

The compound demonstrates free radical scavenging activity, as measured by its interaction with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govresearchgate.net However, results from DPPH assays have been variable, with some studies reporting weak activity and slow reaction kinetics compared to its precursor, isoeugenol (B1672232). nih.govresearchgate.net One study noted that this compound did not exhibit significant DPPH radical scavenging activity at all. nih.gov

In contrast, the compound shows more potent activity in the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.gov It has also been shown to preserve the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase in neuronal cells under glutamate-induced stress. nih.gov

Table 2: Antioxidant Activity of this compound

| Assay | Metric | Reported Value(s) |

|---|---|---|

| DPPH Radical Scavenging | IC₅₀ | 0.075 mM |

| 1.312 mM | ||

| 5.320 mM | ||

| 66.02 µg/mL | ||

| ABTS Radical Scavenging | IC₅₀ | 8.43 µg/mL |

| 12.3 µM | ||

| Hydroxyl Radical Scavenging | Activity | Demonstrated high activity |

| Superoxide Radical Scavenging | Activity | No effect observed |

Mechanisms of Antioxidant Action (e.g., Free Radical Scavenging, Metal Chelation)

This compound has been investigated for its antioxidant properties, which are foundational to many of its other biological effects. The primary mechanisms through which it is believed to exert antioxidant action involve direct interaction with reactive oxygen species (ROS) and modulation of endogenous antioxidant systems.

One of the key antioxidant mechanisms is free radical scavenging. However, studies comparing this compound to its precursor, isoeugenol, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, have indicated that its direct scavenging activity is characterized by very slow kinetics. This suggests that while it may contribute to radical scavenging, its efficacy in this specific role is less pronounced than that of its parent compound.

Beyond direct scavenging, this compound enhances the body's own antioxidant defenses. Research has shown it can promote the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and increase the cellular content of glutathione (GSH), a vital intracellular antioxidant. By bolstering these endogenous systems, this compound helps to create a more robust defense against oxidative insults.

Cellular and Biochemical Studies of Oxidative Stress Mitigation

In cellular models, this compound has demonstrated a significant capacity to mitigate oxidative stress. Studies using human vascular smooth muscle cells (VSMCs) exposed to palmitate—a saturated fatty acid known to induce oxidative stress—revealed that this compound effectively counteracted its harmful effects.

Treatment with this compound led to a marked reduction in intracellular ROS levels. Furthermore, it favorably modulated key biomarkers of oxidative stress. The compound was observed to increase the activity of SOD and the levels of GSH, while simultaneously decreasing the content of malondialdehyde (MDA), a product of lipid peroxidation and an indicator of oxidative damage.

Biochemically, its protective effects are linked to the upregulation of key anti-oxidative stress proteins. Western blot analyses have shown that this compound promotes the expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), two critical components of the cellular antioxidant response pathway.

Anticancer Research

Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines (In Vitro)

A significant focus of research into this compound has been its potential as an anticancer agent, with in vitro studies focusing on its effects on cancer cell proliferation and survival. Investigations using human colorectal cancer cell lines, such as HCT 116 and SW620, have shown that the compound significantly inhibits cell proliferation and growth in a dose- and time-dependent manner.

The primary mechanism for this growth inhibition is the modulation of the cell cycle. nih.gov Flow cytometry analysis revealed that treatment with this compound leads to a distinct accumulation of cancer cells in the G1 phase of the cell cycle, effectively causing a G1/S phase arrest. nih.gov This blockade prevents the cells from entering the S phase (DNA synthesis), thereby halting their proliferation. nih.gov

Interestingly, while many chemotherapeutic agents induce cancer cell death through apoptosis (programmed cell death), studies on this compound in colorectal cancer cells have indicated that it does not induce obvious apoptosis. nih.gov This finding suggests that its anticancer activity in this context is primarily cytostatic (inhibiting cell growth) rather than cytotoxic (killing cells) and operates through pathways independent of apoptosis induction. nih.gov

Table 1: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells

| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| HCT 116 | Control | 55.2% | 30.1% | 14.7% |

| HCT 116 | DEH-Treated | ~85% | ~10% | ~5% |

| SW620 | Control | 60.5% | 25.3% | 14.2% |

| SW620 | DEH-Treated | ~90% | ~5% | ~5% |

Note: Percentages are approximate based on graphical data from published studies and illustrate the significant increase in the G1 phase population following treatment.

Preclinical In Vivo Xenograft Models and Tumor Growth Inhibition Studies (Excluding Human Clinical Trials)

To validate the in vitro anticancer findings, the effects of this compound have been evaluated in preclinical in vivo models. Studies using both cell-derived xenograft (CDX) and patient-derived tumor xenograft (PDX) models in immunodeficient mice have demonstrated the compound's significant anti-tumorigenic activity against colorectal cancer. nih.gov

Importantly, these preclinical studies also provided initial insights into the compound's tolerability. The administration of this compound did not lead to a remarkable effect on the body weight of the mice, and histological examination of major organs (heart, liver, spleen, lung, and kidney) showed no significant pathological changes, indicating low toxicity at effective doses in these models. nih.gov

Table 2: Summary of this compound Effects in Colorectal Cancer Xenograft Models

| Model Type | Parameter Measured | Outcome in Treated Group vs. Control |

| CDX & PDX | Tumor Volume | Significantly Decreased nih.gov |

| CDX & PDX | Tumor Weight | Significantly Decreased nih.gov |

| CDX & PDX | Tumor Growth Rate | Significantly Decreased nih.gov |

| CDX & PDX | Ki67-Positive Cells | Significantly Reduced nih.gov |

| In Vivo | Mouse Body Weight | No Remarkable Change nih.gov |

| In Vivo | Organ Histology | No Significant Adverse Effects nih.gov |

Mechanisms of Action in Tumorigenesis Pathways (e.g., Gene Expression, Signaling Pathways)

Research has begun to uncover the molecular mechanisms that underlie the anticancer effects of this compound. The observed G1/S cell cycle arrest is directly linked to the compound's influence on the expression of key regulatory proteins. In colorectal cancer cells treated with this compound, a dose- and time-dependent reduction in the protein expression of cyclins and cyclin-dependent kinases (CDKs) has been observed. nih.gov These proteins are critical for driving the cell through the G1 phase and into the S phase; their downregulation is a direct cause of the observed cell cycle arrest.

Furthermore, in vivo analysis of tumor tissues from xenograft models has revealed that this compound treatment modulates specific stress-related signaling pathways. The expression levels of endoplasmic reticulum (ER) stress-related proteins, including Binding Immunoglobulin Protein (BiP), Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), and Inositol-requiring enzyme 1 alpha (IRE1α), were notably upregulated in tumors from treated mice. nih.gov This suggests that the compound induces ER stress within the cancer cells. Concurrently, the expression of autophagy-related proteins was also significantly increased, indicating an impact on this cellular degradation and recycling pathway. nih.gov These findings at the in vivo level were consistent with cellular-level observations, pointing to a multi-faceted mechanism of action involving the disruption of key cellular processes required for cancer cell proliferation and survival. nih.gov

Structure Activity Relationship Sar Studies of Dehydrodihydrodiisoeugenol and Its Analogues

Correlating Structural Features with Biological Potency

The biological potency of dehydrodihydrodiisoeugenol analogues can be significantly altered by modifying various functional groups and structural elements. A notable study on a series of 39 synthetic dehydrodieugenol (B1670544) B analogues against Leishmania (L.) infantum has provided valuable insights into these relationships. The modifications were systematically made at different positions of the core scaffold to probe their effect on antileishmanial activity.

Key structural features that influence biological potency include:

Polar Functionalities: The introduction of polar groups, such as morpholine (B109124) or piperidine (B6355638), to the allyl sidechains was found to generally increase antileishmanial activity. This suggests that enhanced solubility and the ability to permeate cell membranes are important for the compound's efficacy. Of the 14 active analogues identified in the study, 12 contained either a morpholine, pyrrolidine, or piperidine functional group. nih.gov

Substitution Position: The position of substitution on the neolignan scaffold plays a critical role in determining the biological activity. For instance, substitution at the S2-B position generally resulted in higher antileishmanial activity compared to substitution at the S2-A position. nih.gov

Methoxy (B1213986) Groups: The presence and position of methoxy groups also significantly impact activity. Deletion of the methoxy group at the S3-B position was well-tolerated and had no effect on antileishmanial activity. Conversely, the removal of the methoxy group at the S3-A position led to a loss of activity, indicating its crucial role in the compound's anti-parasitic action. nih.gov

The following interactive table summarizes the structure-activity relationship of selected dehydrodieugenol B analogues against L. (L.) infantum.

| Compound | Modification | IC50 (µM) against L. infantum amastigotes |

|---|---|---|

| Dehydrodieugenol B | Parent Compound | Inactive |

| 23 | Pyrrolidine substitution at S2-A | Inactive |

| 24 | Morpholine substitution at S2-A | 9.7 |

| 25 | Piperidine substitution at S2-A | 13.2 |

| 28 | Morpholine substitution at S2-B | 3.7 |

| 29 | Piperidine substitution at S2-B | 9.1 |

| 27 | Double morpholine substitution (S2-A and S2-B) | 14.1 |

| 33 | Deletion of methoxy group at S3-B | Comparable to active analogues |

| 35 | Deletion of methoxy group at S3-A | Inactive |

Enantiomeric Activity Profiling

This compound is a chiral molecule, and its enantiomers can exhibit different biological activities. This enantioselectivity is a critical aspect of its SAR, as one enantiomer may be significantly more potent or have a different pharmacological profile than the other.

A study on the antitrypanosomal activity of this compound (DHIE) against Trypanosoma cruzi demonstrated clear differences in the potency of its racemic mixture and individual enantiomers. The findings revealed that the (-)-DHIE enantiomer was the most active, followed by the (+)-DHIE enantiomer, while the racemic mixture showed the lowest activity. nih.gov This suggests that the specific stereochemistry of the molecule is crucial for its interaction with the biological target in T. cruzi.

The following interactive table illustrates the enantiomeric activity profile of this compound against T. cruzi trypomastigotes.

| Enantiomeric Form | IC50 (µg/mL) against T. cruzi |

|---|---|

| (-)-Dehydrodihydrodiisoeugenol | 23.46 |

| (+)-Dehydrodihydrodiisoeugenol | 87.73 |

| (±)-Dehydrodihydrodiisoeugenol (Racemic) | 127.17 |

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools for elucidating the SAR of this compound and its analogues, offering insights that can guide the design of more potent compounds. These in silico methods can predict the biological activity and pharmacokinetic properties of molecules, thereby reducing the time and cost associated with experimental studies.

Common computational approaches used in SAR elucidation include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of this compound analogues with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogues. These models help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the biological potency.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, a this compound analogue) when bound to a specific biological target, such as an enzyme or receptor. Molecular docking can help to visualize the interactions between the ligand and the active site of the target, providing insights into the structural basis of its activity. This understanding can then be used to design new analogues with improved binding affinity and selectivity.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug. In silico tools can predict these properties for this compound analogues, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process. For example, an in silico study of the most promising dehydrodieugenol B analogue (compound 24) was conducted to evaluate its pharmacokinetic properties and drug-likeness profile. nih.gov

The application of these computational methods can significantly accelerate the optimization of this compound as a lead compound for various therapeutic applications.

Advanced Analytical and Spectroscopic Research on Dehydrodihydrodiisoeugenol

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone in the analysis of Dehydrodihydrodiisoeugenol, providing vital information on its molecular weight, elemental composition, and structural features through controlled fragmentation.

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) Applications

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) is a soft ionization technique that utilizes nanostructured substrates to promote the desorption and ionization of analytes, making it particularly suitable for the analysis of small molecules. malvernpanalytical.commdpi.com The method avoids the use of traditional organic matrices, which can cause interference in the low mass range (<500 Da) where this compound is detected. nih.govhmdb.ca In SALDI, the substrate, such as porous silicon or various nanomaterials, absorbs the laser energy and transfers it to the analyte, facilitating its ionization with minimal fragmentation. malvernpanalytical.commdpi.com

While SALDI-MS has proven effective for a wide array of small organic compounds and natural products, specific applications involving the detailed analysis of this compound are not extensively documented in current scientific literature. However, the technique's advantages in minimizing background noise and its high sensitivity make it a promising future avenue for the direct analysis of this compound in complex mixtures or for surface imaging applications. mdpi.comdrugbank.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS allows for its separation from other components in a sample mixture, followed by its ionization and detection by the mass spectrometer. rsc.org The resulting mass spectrum serves as a chemical fingerprint, enabling its identification by matching against spectral libraries. nih.govhmdb.ca

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. This technique is valuable for the qualitative detection of the compound in extracts from natural sources, such as nutmeg. ijrpr.com While highly effective for identification, precise quantification using GC-MS may require derivatization to improve the compound's volatility and thermal stability, along with rigorous method validation. nih.govnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂O₄ |

| Molecular Weight | 326.39 g/mol |

| Exact Mass | 326.151809 g/mol |

| CAS Registry Number | 2680-81-1 |

Tandem Mass Spectrometry (MS/MS) for Fragment Pattern Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure and fragmentation pathways of a molecule. In an MS/MS experiment, a precursor ion of the target molecule is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a detailed fragmentation "fingerprint" that is highly specific to the compound's structure.

A sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the quantification of this compound. ijrpr.com In this method, detection was performed on a triple quadrupole mass spectrometer using a positive electrospray ionization source (ESI+). ijrpr.com The protonated molecule [M+H]⁺ of this compound at a mass-to-charge ratio (m/z) of 327.2 was selected as the precursor ion. Upon fragmentation, the most abundant and stable product ion was observed at m/z 188.0. ijrpr.com This specific transition (m/z 327.2 → 188.0) is monitored in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for quantifying the compound in complex biological samples. ijrpr.com

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 327.2 | 188.0 | 29.0 |

| Daidzein (Internal Standard) | 255.0 | 199.2 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) : This experiment identifies the different types of protons in the molecule based on their chemical environment. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, methoxy (B1213986) group protons (-OCH₃), the propenyl group protons (-CH=CH-CH₃), and the protons on the dihydrofuran ring. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal are used to assign them to specific positions in the structure.

¹³C NMR (Carbon-13 NMR) : This spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their environment (e.g., aromatic, aliphatic, attached to oxygen).

2D NMR Techniques : For a complex structure like this compound, two-dimensional NMR experiments are essential to connect the atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton and connecting different fragments of the molecule.

Through the combined interpretation of these NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise connectivity and stereochemistry of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound based on the vibrations of its chemical bonds. These techniques are highly sensitive to the functional groups present in a molecule. For this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to its key structural features. These techniques are valuable for confirming the presence of specific functional groups and can also be used to study intermolecular interactions, such as hydrogen bonding.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) | FTIR |

| Aromatic C-H | Stretching | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | FTIR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | FTIR, Raman |

| C-O (Ether/Phenol) | Stretching | 1000 - 1300 | FTIR |

| -OCH₃ (Methoxy) | C-H Bending/Stretching | ~1450 and ~2850 | FTIR |

Other Advanced Spectroscopic and Chromatographic Techniques in Research

Beyond the core techniques, other advanced methods are employed to gain deeper insights into this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : As previously mentioned, this hyphenated technique is the gold standard for the sensitive and specific quantification of this compound in complex matrices like biological fluids. ijrpr.com The liquid chromatography step provides excellent separation of the analyte from interfering substances before it enters the mass spectrometer for highly selective detection. ijrpr.com This method's high precision, accuracy, and recovery make it suitable for pharmacokinetic and distribution studies.

High-Resolution Mass Spectrometry (HRMS) : Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide extremely accurate mass measurements. mdpi.com This capability allows for the determination of the elemental formula of this compound and its metabolites with high confidence, which is a critical step in the identification of unknown compounds in natural product research.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : While typically used for studying protein dynamics, HDX-MS can, in principle, be applied to study the interactions of small molecules like this compound with their biological targets. drugbank.com By measuring the rate of deuterium (B1214612) exchange on the protein's backbone, it is possible to map the binding site of the ligand and observe any conformational changes that occur upon binding. drugbank.com

Table of Compounds

| Compound Name |

|---|

| This compound |

Emerging Research Directions and Future Perspectives for Dehydrodihydrodiisoeugenol

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the biological effects of Dehydrodihydrodiisoeugenol necessitates the integration of various "omics" data. To date, research has primarily focused on specific molecular targets or pathways. A broader, systems-level perspective can be achieved by combining genomics, transcriptomics, proteomics, and metabolomics.

A foundational study in the metabolomics of DHIE has already provided insights into its biotransformation. This xenobiotic metabolomics study identified thirteen metabolites of DHIE in both in vivo and in vitro models, with demethylation and ring-opening as the main metabolic pathways. nih.gov The study also noted that the cytochrome P450 enzyme CYP1A1 is primarily responsible for the formation of several key metabolites. nih.gov Furthermore, exposure to DHIE was found to significantly increase the levels of endogenous metabolites such as 2,8-dihydroxyquinoline and its glucuronide in mouse urine, suggesting a potential modulatory effect on gut microbiota. nih.gov

Future research should build upon this by integrating transcriptomic and proteomic data. Transcriptomic analysis would reveal changes in gene expression in response to DHIE treatment, identifying the genetic pathways that are modulated. Proteomics would complement this by providing a snapshot of the protein landscape, confirming whether changes in gene expression translate to altered protein levels and identifying post-translational modifications that may be crucial for the compound's activity. By combining these datasets, researchers can construct a comprehensive network of the molecular interactions of DHIE, leading to a more complete understanding of its pharmacological effects and the identification of novel biomarkers of its activity.

Table 1: Current and Future Applications of Multi-Omics in this compound Research

| Omics Discipline | Current Status for DHIE | Future Directions |

| Metabolomics | In vivo and in vitro metabolic profiling has been conducted, identifying key metabolites and metabolic pathways. nih.gov | Further studies to explore the impact of DHIE on the broader endogenous metabolome in different biological systems and disease models. |

| Transcriptomics | No specific transcriptomic studies on DHIE have been reported. | Perform RNA-sequencing to identify genes and signaling pathways regulated by DHIE, providing insights into its mechanism of action. |

| Proteomics | No specific proteomic studies on DHIE have been reported. | Utilize mass spectrometry-based proteomics to identify protein expression changes and post-translational modifications induced by DHIE. |

| Integrated Multi-Omics | Not yet applied. | Combine data from metabolomics, transcriptomics, and proteomics to build comprehensive models of DHIE's biological effects and identify novel therapeutic targets. |

Novel Synthetic Methodologies and Biocatalytic Innovations

The synthesis of this compound has been approached through both classical chemical methods and biocatalytic routes. A 2022 review highlighted various synthetic strategies, including those employing metal catalysts. nih.gov An earlier method demonstrated the oxidative coupling of eugenol (B1671780) using potassium ferricyanide (B76249) in ammonium (B1175870) hydroxide (B78521) to produce dehydrodieugenol (B1670544) in high yield, which is a related compound.

Biocatalytic synthesis represents a promising avenue for the environmentally friendly and efficient production of DHIE. nih.gov Various enzymes and cellular systems have been explored for this purpose, including:

Horseradish peroxidase

Peroxidase from Cocos nucifera

Laccase

Plant cell cultures

Microorganisms

Future innovations in this area could focus on the development of novel catalysts and the optimization of biocatalytic processes. This includes the engineering of more efficient and selective enzymes through techniques like directed evolution. The use of whole-cell biocatalysts in optimized fermentation processes could also offer a scalable and sustainable route for the production of DHIE and its derivatives. Furthermore, the exploration of chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, could lead to more efficient and versatile synthetic routes.

Exploration of Synergistic Activities with Other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds is a promising area of future research. Many natural products exhibit enhanced therapeutic effects when used in combination, often allowing for lower doses and reduced side effects. Given that DHIE possesses known anti-inflammatory and antioxidant properties, exploring its synergistic potential with other compounds that have similar or complementary activities is a logical next step.

For instance, studies on other phenolic and flavonoid compounds have demonstrated significant synergistic antioxidant effects when used in combination. The synergistic antioxidant activity is dependent on the specific compounds and their concentrations. This principle could be applied to DHIE, investigating its antioxidant synergy with other natural antioxidants like vitamins C and E, or other plant-derived phenolics.

Similarly, in the context of its anti-inflammatory activity, combining DHIE with other anti-inflammatory agents, both natural and synthetic, could lead to more potent therapeutic effects. Research on combinations of natural extracts, such as ginger and turmeric, has shown synergistic anti-inflammatory activity by targeting multiple pro-inflammatory mediators. nih.govresearchgate.netwesternsydney.edu.au Future studies could explore the effects of DHIE in combination with compounds like curcumin (B1669340) or gingerols on inflammatory pathways.

Table 2: Potential Synergistic Combinations for this compound

| Bioactive Compound Class | Potential Synergistic Effect with DHIE | Rationale |

| Other Phenolic Compounds (e.g., Curcumin, Resveratrol) | Enhanced Antioxidant & Anti-inflammatory Activity | Complementary mechanisms of action on oxidative stress and inflammatory pathways. |

| Vitamins (e.g., Vitamin C, Vitamin E) | Increased Antioxidant Capacity | Regeneration of antioxidant capacity and targeting different types of free radicals. |

| Conventional Anti-inflammatory Drugs (e.g., NSAIDs) | Potentiated Anti-inflammatory Response | Targeting different aspects of the inflammatory cascade, potentially allowing for dose reduction of the conventional drug. |

Development of Advanced In Vitro Models for Activity Assessment (e.g., Organ-on-a-chip)

To better predict the in vivo efficacy and mechanisms of this compound, the development and application of advanced in vitro models are crucial. Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues. Organ-on-a-chip platforms, which are microfluidic devices containing living cells in a 3D arrangement that mimics the structure and function of human organs, offer a more physiologically relevant testing ground. nih.govremedypublications.comnih.gov

These models can be used to study the absorption, metabolism, and efficacy of DHIE in a human-relevant context without the need for animal testing in the early stages of research. For example, a "liver-on-a-chip" model could be used to study the metabolism of DHIE in more detail, while a "gut-on-a-chip" could provide insights into its absorption and effects on intestinal inflammation. remedypublications.com Furthermore, multi-organ-on-a-chip systems could be employed to investigate the systemic effects of DHIE and its metabolites on interconnected organ systems. nih.gov

Addressing Research Gaps for Broader Academic Impact

Despite the growing interest in this compound, several research gaps need to be addressed to enhance its academic and potential therapeutic impact. A primary limitation is the lack of comprehensive in vivo studies to validate the promising in vitro findings. While DHIE has demonstrated a range of biological activities, its efficacy and safety in animal models of disease and ultimately in humans remain largely unexplored.

Key research gaps include:

Lack of Integrated "Omics" Studies: A systems-level understanding of DHIE's mechanism of action is missing.

Limited Synergistic Research: There is a scarcity of studies investigating the synergistic effects of DHIE with other bioactive compounds.

Absence of Advanced In Vitro Model Applications: The potential of organ-on-a-chip and other advanced models to study DHIE has not yet been tapped.

In-depth Mechanistic Studies: While various biological activities have been reported, the precise molecular targets and signaling pathways modulated by DHIE are not fully elucidated.

Pharmacokinetic and Bioavailability Data: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of DHIE in vivo are needed.

By focusing on these emerging research directions and addressing the existing gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of new therapeutic agents.

Q & A

Q. How do researchers ensure reproducibility in large-scale studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time data tracking. Implement blinded analysis and pre-register protocols on platforms like Open Science Framework. Conduct power analyses to determine sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.